molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2794921
CAS No.: 335398-82-8
M. Wt: 278.33
InChI Key: QTCXSAKYPGZIQX-UHFFFAOYSA-N
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Description

“[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Attached to this ring is an ethoxyphenylamino group and an acetic acid group .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of thiazole derivatives, including those related to "[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid," often involves the condensation of amino-thiazoles with other chemical groups to produce compounds with potential biological activities. These synthesis methods aim to improve yield and explore the chemical reactivity of thiazole compounds under different conditions (Wang Yu-huan, 2009).

Pharmacological Activities

  • Thiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. Certain compounds with specific structural modifications have been found to show significant biological activities, demonstrating the potential of thiazole derivatives in drug development (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).

Molecular Docking Studies

  • Molecular docking studies have been utilized to predict the binding modes of thiazole derivatives on target enzymes, such as cyclooxygenase-1 (COX-1) and COX-2. These studies help in understanding the anti-inflammatory activity of these compounds and their potential as therapeutic agents (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).

Future Directions

The future directions of research on “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their synthesis and chemical reactions .

Mechanism of Action

Target of Action

The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .

Mode of Action

The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .

Biochemical Pathways

The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .

Pharmacokinetics

It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.

Result of Action

The activation of PPARγ by this compound leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.

Properties

IUPAC Name

2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXSAKYPGZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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